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Compound of Interest

Compound Name: Glycocyamine-15N,13C2

Cat. No.: B12399490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound

Guanidinoacetate-¹⁵N,¹³C₂, detailing its chemical structure, core biochemical functions, and its

application in metabolic research. This document is intended to serve as a valuable resource

for professionals in the fields of biochemistry, drug development, and clinical research who are

interested in creatine metabolism and related disorders.

Chemical Structure and Properties
Guanidinoacetate-¹⁵N,¹³C₂ is a stable isotope-labeled version of guanidinoacetate (GAA), a

naturally occurring amino acid derivative. The isotopic labels are strategically placed to

facilitate its use as a tracer in metabolic studies.

Molecular Formula: ¹³C₂¹²CH₇¹⁵N¹⁴N₂O₂

Labeled Positions: The two carbon atoms of the acetate backbone are replaced with Carbon-13

(¹³C), and one of the nitrogen atoms in the guanidino group is replaced with Nitrogen-15 (¹⁵N).

Chemical Structure:

Key Properties:
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Property Value

CAS Number (Labeled) 2483829-93-0[1]

Molecular Weight ~120.09 g/mol [1]

Appearance White Solid

Purity Typically >95%

Storage -20°C, protected from light

The presence of the stable isotopes allows for the precise tracking and quantification of this

molecule and its metabolic products using mass spectrometry and other analytical techniques,

without the safety concerns associated with radioactive isotopes.

Biochemical Function: The Precursor to Creatine
The primary and most well-established biochemical function of guanidinoacetate is its role as

the immediate and sole precursor in the de novo synthesis of creatine.[2][3] Creatine is a vital

molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy

demands such as skeletal muscle and the brain.

The synthesis of creatine from guanidinoacetate is a two-step enzymatic process that spans

different organs:

Step 1: Synthesis of Guanidinoacetate (GAA): This initial step occurs predominantly in the

kidneys. The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of

an amidino group from L-arginine to glycine, producing GAA and ornithine.[2][3]

Step 2: Methylation of GAA to Creatine: The newly synthesized GAA is then transported via

the bloodstream to the liver. In the liver, the enzyme guanidinoacetate N-methyltransferase

(GAMT) catalyzes the methylation of GAA to form creatine. This reaction utilizes S-

adenosylmethionine (SAM) as the methyl group donor.[2][3]

The synthesized creatine is subsequently released into the circulation and taken up by target

tissues, where it is converted to phosphocreatine, a high-energy phosphate buffer that plays a

crucial role in regenerating adenosine triphosphate (ATP).
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Signaling and Metabolic Pathways
The creatine biosynthesis pathway is a critical component of cellular energy homeostasis. The

use of isotopically labeled tracers like Guanidinoacetate-¹⁵N,¹³C₂ is instrumental in studying the

flux through this pathway under various physiological and pathological conditions.
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Quantitative Data
The use of isotopically labeled guanidinoacetate is crucial for obtaining precise quantitative

data on creatine metabolism. While specific kinetic data for Guanidinoacetate-¹⁵N,¹³C₂ is not

readily available in the literature, data from studies using other isotopic forms of GAA and

related precursors provide valuable insights.

Plasma Concentrations of Guanidinoacetate
Population

Mean Plasma GAA
Concentration (μmol/L)

Standard Deviation
(μmol/L)

Healthy Adults 5.02[4][5] 1.84[4][5]

Healthy Children (5-10 years) 3.91[4][5] 0.76[4][5]

Children with GAMT Deficiency 11.57 - 15.16[4][5] -

Enzyme Kinetics of GAMT
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Studies on GAMT have determined its affinity for its substrate, guanidinoacetate.

Substrate Apparent Km (mM)

Guanidinoacetate 0.050 - 0.096[6][7]

S-adenosylmethionine 0.0012 - 0.0034[6]

Note: These kinetic parameters were determined using unlabeled or ¹⁴C-labeled

guanidinoacetate. The kinetic properties of Guanidinoacetate-¹⁵N,¹³C₂ are expected to be very

similar due to the negligible kinetic isotope effect of these stable isotopes in this biological

system.

In Vivo Production and Turnover
Tracer studies using labeled precursors have been instrumental in quantifying the dynamics of

creatine synthesis.

Parameter Value Tracer Used

Renal GAA Production

(Human)

~1.1 μmol/L (arteriovenous

difference)[2]
Endogenous

Renal GAA Production (Rat)
~5.0 μmol/L (arteriovenous

difference)[2]
Endogenous

GAA Isotopic Enrichment

Plateau

Reached by 30 minutes post-

infusion[8]
[1-¹³C]glycine

Creatine Fractional Synthesis

Rate
Slow (slope = 0.00097)[8] [1-¹³C]glycine

The rapid plateau of labeled GAA enrichment suggests a small pool size and/or a rapid

turnover rate of this metabolite.[8]

Experimental Protocols
The use of Guanidinoacetate-¹⁵N,¹³C₂ as an internal standard or a metabolic tracer requires

robust and sensitive analytical methods. The following sections outline key aspects of
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experimental protocols based on published literature.

Synthesis of Guanidinoacetate-¹⁵N,¹³C₂
A common method for the synthesis of isotopically labeled guanidinoacetate involves the

reaction of labeled glycine with cyanamide.

Procedure:

Dissolve [¹³C₂, ¹⁵N]glycine and cyanamide in water.

Add concentrated ammonium hydroxide to the mixture.

Stir the reaction mixture at room temperature for several days.

The precipitated Guanidinoacetate-¹⁵N,¹³C₂ is then filtered.

Wash the product sequentially with ice-cold water and acetone.

The final product's chemical and isotopic purity should be verified by mass spectrometry.[8]

Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical for accurate quantification. This typically involves protein

precipitation and derivatization.

Plasma Sample Preparation (for GC-MS):

Spike plasma samples with a known amount of Guanidinoacetate-¹⁵N,¹³C₂ as an internal

standard.

Precipitate proteins using an organic solvent such as acetonitrile.

Centrifuge to pellet the precipitated proteins and collect the supernatant.

Evaporate the supernatant to dryness under a stream of nitrogen.

Derivatize the dried residue to increase volatility for GC-MS analysis. A common two-step

derivatization involves:
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Reaction with hexafluoroacetylacetone to form a bis(trifluoromethyl)pyrimidine ring

structure.

Methylation of the carboxyl group with acidic methanol.[8]

Plasma Sample Preparation (for LC-MS/MS):

Spike plasma samples with a known amount of labeled internal standard (e.g., ¹³C₂-GAA).

Precipitate proteins with acetonitrile.

Centrifuge and collect the supernatant.

Derivatize the analytes to butyl-esters to enhance sensitivity.[9]

Analytical Methodology: Mass Spectrometry
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of Guanidinoacetate-

¹⁵N,¹³C₂.

GC-MS Analysis:

Derivatization: As described in the sample preparation section.

Ionization Mode: Negative Chemical Ionization (NCI) is often used for high sensitivity.

Selected Ion Monitoring (SIM): Monitor the mass-to-charge ratios (m/z) corresponding to the

derivatized labeled and unlabeled guanidinoacetate. For the bis(trifluoromethyl)pyrimidine

methyl ester derivative, the molecular ion of unlabeled GAA is m/z 303, while that of

[¹³C₂,¹⁵N]GAA is m/z 306.[8]

LC-MS/MS Analysis:

Derivatization: Butyl-ester derivatization is commonly employed.

Ionization Mode: Positive Electrospray Ionization (ESI).
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Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used to

monitor the transition of a precursor ion to a specific product ion.

For Butyl-ester of GAA: m/z 174.1 -> 101.0

For Butyl-ester of ¹³C₂-GAA: m/z 176.1 -> 103.0[9]

Experimental Workflow for a Tracer Study
While a detailed in vivo tracer study protocol specifically using Guanidinoacetate-¹⁵N,¹³C₂ is not

extensively documented in publicly available literature, a general workflow can be

conceptualized based on studies using other labeled precursors.
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Guanidinoacetate-¹⁵N,¹³C₂ is a powerful tool for researchers and drug development

professionals investigating creatine metabolism. Its well-defined chemical structure and critical

role as the sole precursor to creatine make it an ideal tracer for in vivo metabolic studies. The

use of this stable isotope-labeled compound, in conjunction with advanced mass spectrometry

techniques, allows for the precise quantification of metabolic fluxes and the elucidation of the

dynamics of creatine synthesis in both health and disease. While detailed protocols for its use

as a metabolic tracer are not widely published, the foundational methods for its synthesis and

analysis are established, providing a strong basis for the design of future studies aimed at

unraveling the complexities of energy metabolism. This technical guide serves as a

foundational resource to facilitate such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12399490#guanidinoacetate-15n-13c2-structure-
and-biochemical-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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